molecular formula C25H45N3O6 B613711 Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate CAS No. 350820-59-6

Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Cat. No. B613711
M. Wt: 302,33*181,32 g/mole
InChI Key: ZWHPSLKRGKRCQH-SBSPUUFOSA-N
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Description

The compound is a derivative of dicyclohexylamine, which is a secondary amine with two cyclohexyl groups. The compound also contains allyloxy carbonyl and tert-butoxycarbonyl groups, which are commonly used in organic synthesis as protecting groups for amines .


Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of multiple functional groups. The cyclohexyl groups would add significant steric bulk, and the Boc group is also quite large .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The Boc group could be removed under acidic conditions, and the allyloxy group could potentially undergo a Claisen rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its large size and the presence of multiple functional groups .

Scientific Research Applications

Synthesis and Characterization

  • Derivative Formation : The acylation of histidine with di-tert-butyl and di-tert-amyl pyrocarbonates has resulted in Nα,Nim-di-tert-alkoxycarbonyl derivatives. Among these, the Nα,Nim-di-tert-butoxycarbonyl derivative was crystallized, forming salts with dicyclohexylamine, highlighting its utility in producing crystalline forms of amino acid derivatives (Pozdnev, 1980).

  • Crystal Structure Analysis : The crystal structure of dicyclohexylaminium (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate has been determined, revealing a network of hydrogen bonds leading to chains of ions. This work underlines the importance of dicyclohexylamine derivatives in understanding molecular interactions and structure (Bryndal & Lis, 2007).

  • Synthesis of Blocked Amino Acids : Biphenylisopropyloxycarbonyl-blocked amino acids were synthesized as their dicyclohexylamine salts, demonstrating a method for regenerating Bpoc-amino acids from their salts and ensuring syntheses are free from racemization (Feinberg & Merrifield, 1972).

  • Asymmetric Synthesis of β-Amino Acid Derivatives : The synthesis of unsaturated β-amino acid derivatives from lithium (α-methylbenzyl)allylamide and (E,E)-tert-butyl hex-2,4-dienoate has been achieved, illustrating the potential of dicyclohexylamine derivatives in asymmetric synthesis and the production of biologically relevant molecules (Davies, Fenwick, & Ichihara, 1997).

  • Antibacterial Compound Synthesis : Stereocontrolled synthesis of tricyclic carbapenem (5-azatrinem) derivatives, where a piperidine ring is condensed to the carbapenem skeleton, was achieved starting from an acetoxyazetidinone chiron. This process emphasizes the role of dicyclohexylamine derivatives in the development of new antibacterial agents (Mori, Somada, & Oida, 2000).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The Material Safety Data Sheet (MSDS) for the specific compound would provide the most accurate safety and hazard information .

Future Directions

Future research could potentially explore the synthesis of this compound and its potential applications. Given its complex structure, it could potentially be used in the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-12(19)15-9(10(16)17)6-7-14-11(18)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHPSLKRGKRCQH-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743379
Record name (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

CAS RN

350820-59-6
Record name (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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